molecular formula C17H16ClNO4S B2802933 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 1448123-51-0

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide

Cat. No. B2802933
CAS RN: 1448123-51-0
M. Wt: 365.83
InChI Key: AHQRHLLTWGLAAP-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide, also known as BHPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BHPS is a sulfonamide-based compound that contains a benzofuran ring and a chlorobenzene group.

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Alzheimer's Disease and Type-2 Diabetes : A study by Abbasi et al. (2019) synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, exploring their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes through enzyme inhibition assays. Compounds exhibited moderate inhibitory potential against acetylcholinesterase, suggesting their potential application in Alzheimer's disease therapy (Abbasi et al., 2019).

  • Cytotoxic Activity : Research on new benzofurans isolated from the seeds of Styrax perkinsiae demonstrated cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231, showcasing the potential of benzofuran derivatives in cancer therapy (Qi-Lin Li et al., 2005).

  • Anticancer Agents : A study on N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives highlighted their significant cytotoxic activity against various human cancer cell lines, indicating the potential of such compounds as novel anticancer agents. Certain derivatives showed selective toxicity towards lung adenocarcinoma and colon carcinoma cells, implicating the role of the sulfonamide group in therapeutic applications (A. Bułakowska et al., 2020).

  • Antimicrobial and Anticonvulsant Activities : Benzofuran-acetamide scaffolds have been investigated for their anticonvulsant activity, with some derivatives showing comparable efficacy to standard drugs against seizures. This research opens avenues for benzofuran derivatives in neurological disorder treatments (A. Shakya et al., 2016).

Chemical Synthesis and Evaluation

  • Synthesis Methods : Innovative methods for synthesizing benzofuran derivatives, such as the alumina-mediated synthesis of 2-(2-hydroxypropan-2-yl)benzofuran-3(2H)-ones, demonstrate the versatility and applicability of benzofuran in organic chemistry. These methods provide efficient routes to a variety of benzofuran-based compounds with potential for further functionalization and exploration in drug development (Lizhen Fang et al., 2016).

  • Silver-Mediated Synthesis : A silver-mediated synthesis approach for substituted benzofuran- and indole-pyrroles via sequential reactions highlights the chemical flexibility and potential for creating complex structures from simple starting materials. Such synthetic strategies are valuable for generating novel compounds for biological evaluation and drug discovery (Jianquan Liu et al., 2019).

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-13-6-2-4-8-17(13)24(21,22)19-10-9-14(20)16-11-12-5-1-3-7-15(12)23-16/h1-8,11,14,19-20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQRHLLTWGLAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide

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